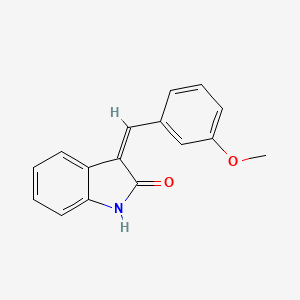

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a methoxy group attached to a benzylidene moiety, which is further connected to an indole core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. A common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as mechanochemistry, which involves grinding the reactants together without the use of solvents, can be employed to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

Research indicates that 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one exhibits significant antimicrobial and anticancer activities. Its mechanism involves the inhibition of specific enzymes and pathways associated with cell proliferation and inflammation. For example, it has been shown to inhibit nitric oxide production and suppress pro-inflammatory cytokines like TNF-α and IL-6 .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various indole derivatives, this compound demonstrated potent activity against several cancer cell lines. The compound induced apoptosis in cancer cells by activating caspase pathways, leading to cell death .

Neuroprotective Effects

Potential in Neurodegenerative Disorders

The neuroprotective properties of this compound are being explored for their potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been observed to exhibit antioxidant activity and inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Table 2: Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cells |

| Neuroprotective | Inhibits MAO-B; antioxidant properties |

Industrial Applications

Use in Material Science

Beyond biological applications, this compound is utilized in the development of dyes and pigments due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for use in coordination chemistry as well .

Mecanismo De Acción

The mechanism of action of 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one

- 3-(3-Ethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

- 3-(3-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one

Uniqueness

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs .

Actividad Biológica

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is an organic compound classified as an indole derivative, notable for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation of 3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Condensation of 3-methoxybenzaldehyde and 1,3-dihydro-2H-indol-2-one |

| 2 | Reaction under basic conditions (NaOH/KOH) |

| 3 | Solvent: Ethanol or Methanol |

| 4 | Temperature: Room temperature or slightly elevated |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity . It inhibits nitric oxide production, which is crucial in inflammatory responses.

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has been studied for its antimicrobial properties . It shows moderate activity against various microorganisms, indicating its potential role in developing new antimicrobial agents .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity . Studies have demonstrated that it can induce apoptosis in cancer cells. For instance, in experiments involving MDA-MB-231 breast cancer cells, the compound showed significant morphological changes and enhanced caspase-3 activity at concentrations as low as 1.0 μM .

Case Study: Apoptosis Induction

| Concentration (μM) | Morphological Changes | Caspase-3 Activity (fold increase) |

|---|---|---|

| 1.0 | Significant | 1.33 |

| 10.0 | Pronounced | 1.57 |

The mechanism through which this compound exerts its anticancer effects appears to involve microtubule destabilization , leading to cell cycle arrest and apoptosis in cancer cells . The compound's interaction with cellular components can disrupt normal cellular functions, making it a candidate for further research in cancer therapy.

Comparative Analysis with Similar Compounds

The presence of the methoxy group in this compound enhances its solubility and may influence its interaction with biological targets compared to structurally similar compounds. For example:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(3-Hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one | Hydroxy group instead of methoxy | Moderate anticancer activity |

| 3-(3-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one | Chlorine substituent | Enhanced antimicrobial properties |

Propiedades

IUPAC Name |

(3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRZFGCBDUQDNL-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.